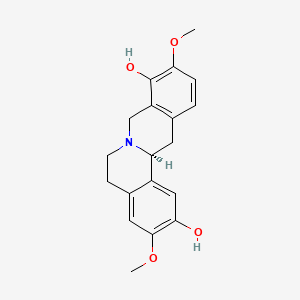

(S)-Scoulerine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Scoulerine is an isoquinoline alkaloid found in various plant species, particularly in the Papaveraceae family. It is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: (S)-Scoulerine can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of dopamine with aldehydes or ketones. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to achieve high purity levels suitable for research and pharmaceutical applications.

化学反応の分析

Types of Reactions: (S)-Scoulerine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex alkaloids.

Reduction: Reduction reactions can convert this compound into simpler derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of nucleophiles like amines or thiols under basic or neutral conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

科学的研究の応用

(S)-Scoulerine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex alkaloids.

Biology: Studies have shown its potential in modulating various biological pathways.

Medicine: this compound exhibits anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

作用機序

The mechanism of action of (S)-Scoulerine involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities.

類似化合物との比較

Berberine: Another isoquinoline alkaloid with similar biological activities.

Palmatine: Known for its antimicrobial properties.

Jatrorrhizine: Exhibits anti-inflammatory and antimicrobial effects.

Uniqueness: (S)-Scoulerine is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its diverse range of biological activities and potential therapeutic applications make it a compound of significant interest in scientific research.

生物活性

(S)-Scoulerine, an isoquinoline alkaloid, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by various studies and data.

This compound is known for its ability to affect microtubule structures within cells, leading to significant antiproliferative effects across various cancer cell lines. The compound exhibits a range of biological activities including:

- Antiproliferative Effects : Scoulerine has demonstrated cytotoxicity against several cancer cell lines, including lung (A549), ovarian (A2780), and breast carcinoma (MCF-7) cells. The IC50 values for these cells range from 2.7 to 6.5 µM, indicating potent inhibitory effects on cell proliferation .

- Induction of Apoptosis : The compound activates apoptotic pathways, as evidenced by increased caspase activity and upregulation of p53 protein levels. Annexin V and TUNEL assays confirm scoulerine's role in promoting apoptosis in leukemic cells such as Jurkat and MOLT-4 .

- Cell Cycle Arrest : Scoulerine induces G2/M phase cell cycle arrest, which correlates with the breakdown of the microtubule network and activation of checkpoint kinases (Chk1 and Chk2). This effect is dose-dependent, with higher concentrations leading to a more pronounced arrest in the cell cycle .

Cytotoxicity Studies

A summary of key studies demonstrating the biological activity of this compound is presented below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Wang et al. (2023) | OVCAR3 (ovarian cancer) | 10 (48h) | Targets PI3K/Akt/mTOR pathway; downregulates stemness markers |

| NCBI Study (2018) | A549 (lung cancer) | 2.7 - 6.5 | Induces apoptosis via p53 upregulation |

| NCBI Study (2018) | MOLT-4 (leukemia) | 5 | Induces G2/M arrest; activates caspases |

Case Studies

- Ovarian Cancer Treatment : In a recent study, scoulerine was shown to significantly inhibit the viability of OVCAR3 cells with an IC50 value of 10 µM after 48 hours. The treatment reduced colony-forming ability and downregulated mesenchymal markers while upregulating epithelial markers, indicating a shift towards less aggressive phenotypes .

- Leukemia Cell Lines : Research indicated that scoulerine treatment led to a marked decrease in proliferation rates in Jurkat and MOLT-4 cells. The percentage of cells in G2/M phase increased significantly following treatment, confirming its role in cell cycle regulation .

Pharmacological Properties

Beyond its anticancer properties, scoulerine exhibits other pharmacological effects:

- Antiemetic and Antitussive Effects : Scoulerine has been reported to possess antiemetic properties and acts as an antitussive agent .

- Antibacterial Activity : Preliminary studies suggest that scoulerine may also have antibacterial properties, although further investigation is needed to fully elucidate this aspect .

特性

IUPAC Name |

(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-73-6 |

Source

|

| Record name | Scoulerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。